molecular formula C14H15BrClN5O B12231430 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine

Cat. No.: B12231430
M. Wt: 384.66 g/mol
InChI Key: GESLCTMCHPLDSI-UHFFFAOYSA-N
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Description

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine is a complex organic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromopyrimidine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting intermediate is then further reacted with chloropyrimidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyrimidin-2-yl)oxy]phenol
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine
  • Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

Uniqueness

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine is unique due to its specific combination of bromine, chlorine, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H15BrClN5O

Molecular Weight

384.66 g/mol

IUPAC Name

2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-chloropyrimidine

InChI

InChI=1S/C14H15BrClN5O/c15-11-5-19-14(20-6-11)22-9-10-1-3-21(4-2-10)13-17-7-12(16)8-18-13/h5-8,10H,1-4,9H2

InChI Key

GESLCTMCHPLDSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C3=NC=C(C=N3)Cl

Origin of Product

United States

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